Bis-PEG5-PFP ester is a monodisperse, homobifunctional crosslinking reagent featuring a defined five-unit polyethylene glycol (PEG) spacer terminating in dual pentafluorophenyl (PFP) ester groups. Designed for the covalent conjugation of primary amines, this compound serves as a process-optimized alternative to traditional N-hydroxysuccinimide (NHS) esters in bioconjugation, PROTAC synthesis, and nanoparticle surface modification. The discrete PEG5 backbone imparts critical hydrophilicity, preventing the aggregation commonly associated with hydrophobic crosslinkers, while the PFP ester moieties deliver quantified hydrolytic stability in aqueous environments. For procurement, selecting this specific chain length and reactive group combination ensures precise spatial separation, reproducible conjugation yields, and enhanced stability in basic buffers where standard NHS reagents rapidly degrade .
Substituting Bis-PEG5-PFP ester with generic NHS-ester analogs (e.g., Bis-PEG5-NHS) or hydrophobic crosslinkers (e.g., DSS) introduces significant process risks and yield losses. NHS esters are highly susceptible to spontaneous hydrolysis in aqueous buffers, with their half-life plummeting rapidly at the elevated pH levels (pH 8.0–9.0) required for optimal amine acylation. This rapid degradation forces the use of large molar excesses, leading to batch-to-batch inconsistency and lower yields of the final bioconjugate. Furthermore, replacing the PEG5 spacer with a purely hydrocarbon chain frequently induces protein aggregation and precipitation during conjugation, complicating purification and reducing the recovery of high-value therapeutics. Finally, the use of heterogeneous PEG mixtures rather than monodisperse PEG5 results in poorly defined conjugate masses, which complicates rigorous regulatory characterization in drug development workflows .
The primary procurement advantage of PFP esters over traditional NHS esters is their extended stability in aqueous environments. Comparative studies demonstrate that PFP esters are remarkably more resistant to spontaneous hydrolysis. In aqueous solutions, PFP esters have been shown to be approximately 6-fold more stable than their corresponding NHS ester counterparts. While NHS esters rapidly degrade, PFP esters maintain their structural integrity significantly longer, providing a wider operational window for bioconjugation and reducing the need for massive reagent excesses [1].
| Evidence Dimension | Aqueous hydrolysis stability |
| Target Compound Data | ~6-fold higher stability in aqueous solution |
| Comparator Or Baseline | NHS ester analog (rapid degradation) |
| Quantified Difference | 600% increase in relative hydrolytic stability |
| Conditions | Aqueous buffer systems |
Extended hydrolytic stability allows for lower molar excesses of the crosslinker and ensures higher, more reproducible conjugation yields in dilute protein solutions.
The competing rates of aminolysis (desired) and hydrolysis (undesired) dictate the final yield of a crosslinking reaction. Because PFP esters resist hydrolysis better than NHS esters under the conditions optimal for primary amine reactivity, they consistently deliver higher net yields of the desired amide-bonded conjugate. Experimental evaluations of activated esters reveal that the maximum yield of amide bond formation from PFP esters surpasses that of NHS esters in mixed aqueous/organic buffer systems, directly translating to more efficient utilization of expensive biomolecular precursors .
| Evidence Dimension | Net yield of amide bond formation |
| Target Compound Data | Higher net conjugation yield |
| Comparator Or Baseline | NHS ester (lower yield due to rapid competing hydrolysis) |
| Quantified Difference | Superior net conversion to the crosslinked product |
| Conditions | Mixed solvent/buffer conditions (e.g., PBS/DMF) at alkaline pH |
Maximizing conjugation yield is critical when crosslinking high-value, low-concentration therapeutic proteins or specialized targeting ligands.
The byproduct of the conjugation reaction can interfere with downstream processes or sensitive product moieties. The leaving group of Bis-PEG5-PFP ester, pentafluorophenol (PFP-OH), is significantly less nucleophilic than the N-hydroxysuccinimide (NHS) released by NHS esters. Research indicates that this reduced nucleophilicity prevents PFP-OH from interfering with the desired crosslinked product, particularly when the product contains nucleophile-sensitive functional groups. This characteristic simplifies post-reaction purification and minimizes the risk of unwanted side reactions during complex syntheses .
| Evidence Dimension | Leaving group nucleophilicity |
| Target Compound Data | Pentafluorophenol (PFP-OH) (low nucleophilicity) |
| Comparator Or Baseline | N-hydroxysuccinimide (NHS) (higher nucleophilicity) |
| Quantified Difference | Elimination of nucleophile-driven side reactions by the leaving group |
| Conditions | Post-conjugation reaction mixture |
A non-interfering byproduct streamlines purification workflows and protects sensitive functional groups on complex bioconjugates.
The choice of spacer arm is as critical as the reactive group. Hydrophobic crosslinkers like disuccinimidyl suberate (DSS) can induce aggregation when linking proteins, leading to precipitation and loss of functional material. The discrete PEG5 spacer in Bis-PEG5-PFP ester provides a highly hydrophilic bridge that enhances the water solubility of the resulting conjugate. This PEGylation effect reduces the tendency of the crosslinked complexes to aggregate upon storage and decreases the immunogenic response to the spacer itself, making it a more reliable choice than purely hydrocarbon-based linkers for therapeutic applications .
| Evidence Dimension | Conjugate solubility and aggregation propensity |
| Target Compound Data | PEG5 spacer (maintains high aqueous solubility) |
| Comparator Or Baseline | Hydrocarbon spacers (e.g., DSS) (induce aggregation) |
| Quantified Difference | Significant reduction in protein precipitation and aggregation |
| Conditions | Aqueous storage of crosslinked protein conjugates |
Maintaining the solubility and native conformation of crosslinked proteins is essential for their functional viability in assays and therapeutics.
Benefiting from the superior hydrolytic stability of PFP esters and the solubility-enhancing properties of the PEG5 spacer, this compound is a highly effective choice for capturing transient protein interactions or creating stable protein dimers. It ensures high-yield crosslinking in dilute aqueous buffers without inducing the aggregation typical of hydrophobic linkers .
In the development of Proteolysis-Targeting Chimeras (PROTACs), the discrete PEG5 spacer provides a highly defined spatial separation between the E3 ligase ligand and the target protein ligand. The PFP esters facilitate high-yield coupling while generating a non-nucleophilic byproduct, preventing interference with sensitive functional groups during complex multi-step syntheses.
The robust reactivity of PFP esters in aqueous and slightly alkaline environments makes Bis-PEG5-PFP ester highly effective for modifying amine-functionalized nanoparticles or biosensor surfaces. The hydrophilic PEG layer ensures a dense, uniform coating that resists non-specific binding and maintains colloidal stability.